(2-羟基-2-苯乙基)脲

描述

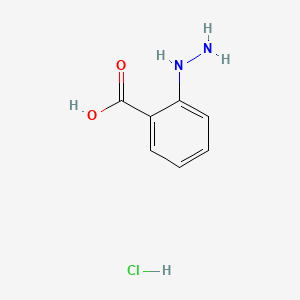

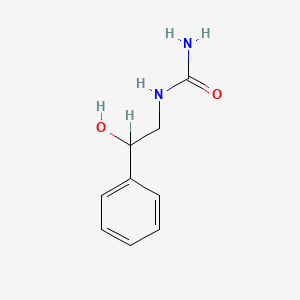

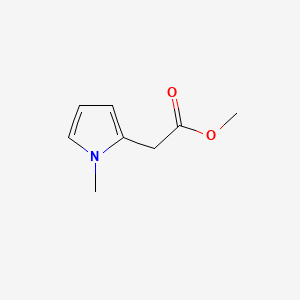

(2-Hydroxy-2-phenylethyl)urea is a compound that falls within the broader class of ureas, which are organic compounds featuring a carbonyl group (C=O) flanked by two amine groups (N-H). Ureas are widely studied due to their diverse applications, including medicinal chemistry, where they often exhibit biological activities such as enzyme inhibition .

Synthesis Analysis

The synthesis of ureas can be achieved through various methods. One such method is the Lossen rearrangement, which is a chemical reaction that transforms hydroxamic acids into isocyanates, which can then react with amines to form ureas. This process is demonstrated in the synthesis of ureas from carboxylic acids using Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY) as a reagent. The reaction conditions are mild and prevent racemization, making it an efficient and environmentally friendly approach due to the recyclability of byproducts .

Another approach to synthesizing ureas involves the reaction of substituted phenethylamines with N,N-dimethylcarbamoyl chloride, followed by O-demethylation to yield phenolic derivatives. This method has been used to create a series of ureas with significant inhibitory activities against human carbonic anhydrase and acetylcholinesterase enzymes .

Molecular Structure Analysis

The molecular structure of ureas is characterized by the presence of a carbonyl group connected to two nitrogen atoms. The structure of the synthesized ureas can be confirmed using various spectroscopic techniques such as ultraviolet (UV), infrared (IR), and mass spectrometry (MS). These techniques provide information about the functional groups present and the molecular weight of the compounds .

Chemical Reactions Analysis

Ureas can participate in a variety of chemical reactions due to their functional groups. For instance, the Lossen rearrangement is a key reaction for the synthesis of ureas, as previously mentioned. Additionally, ureas can undergo reactions with other compounds to form more complex structures, such as the complexation-induced unfolding of heterocyclic ureas. This process involves the formation of multiply hydrogen-bonded complexes, which can equilibrate with simple foldamers or sheetlike structures, depending on the concentration and the presence of complementary hydrogen-bonding modules .

Physical and Chemical Properties Analysis

The physical and chemical properties of ureas are influenced by their molecular structure. The presence of hydrogen bonds within the urea molecules or between urea molecules and other compounds can affect their solubility, melting points, and stability. These properties are essential for the practical applications of ureas, especially in the development of pharmaceuticals where solubility and stability are critical parameters .

科学研究应用

神经肽受体拮抗作用

1-((1R,2R)-2-羟基-1-甲基-2-苯乙基)-1-甲基-3-(4-苯氧基苯基)脲,是(2-羟基-2-苯乙基)脲的衍生物,被确定为神经肽Y5受体拮抗作用的命中物。这一发现导致合成了40多个类似物以优化体外效力。这些脲类类似物在细胞实验中表现为拮抗剂,暗示了在调节与神经肽相关的途径中的潜力 (Fotsch et al., 2001)。

尿素检测的生物传感器开发

一种新型基于水凝胶的生物传感器,结合了用于尿素检测的酶,已经开发出来。这种生物传感器对尿素浓度敏感,并具有长期稳定性,突显了其在工业和生物医学应用中的潜力 (Erfkamp et al., 2019)。

固态结构研究

对结晶态N1,N1-二甲基-N3-芳基脲的研究,包括一个在苯环中有一个羟基的衍生物,利用固态核磁共振和X射线衍射探索了氢键和分子构象。这对理解取代脲的结构动力学具有重要意义 (Kołodziejski等人,1993)。

化学合成和热解研究

对2-氨基-2-噁唑烯的三氟乙酰化和随后的热解的研究导致合成了几种化合物,包括与(2-羟基-2-苯乙基)脲相关的衍生物。这些研究对于理解有机化学中的化学反应和合成途径至关重要 (Tanaka et al., 1982)。

神经科学研究

神经科学研究利用(2-羟基-2-苯乙基)脲的衍生物来理解大鼠脑中羟基化苯乙胺的释放。这项研究有助于我们理解神经递质动态 (Baldessarini & Vogt, 1972)。

尿素的新合成

研究证明了一种尿素的单锅合成方法,从羧酸中合成尿素,突显了合成类似物如(2-羟基-2-苯乙基)脲的更有效方法。这种方法在产量和环境友好性方面具有优势 (Thalluri et al., 2014)。

在水处理中的应用

一项关于将漆酶固定在改性微滤膜上以去除废水中除草剂衍生物的研究展示了(2-羟基-2-苯乙基)脲衍生物的环境应用。这种方法在水净化技术中显示出潜力 (Jolivalt, 2000)。

与β-微管蛋白的相互作用

关于N-苯基-N′-(2-氯乙基)脲的研究,与(2-羟基-2-苯乙基)脲相关,揭示了它们与β-微管蛋白的相互作用以及它们作为化疗药物的潜力。这凸显了这些化合物在医学研究和药物开发中的重要性 (Fortin et al., 2011)。

属性

IUPAC Name |

(2-hydroxy-2-phenylethyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c10-9(13)11-6-8(12)7-4-2-1-3-5-7/h1-5,8,12H,6H2,(H3,10,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLUILQHBSBEUEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CNC(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60947881 | |

| Record name | N-(2-Hydroxy-2-phenylethyl)carbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60947881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Hydroxy-2-phenylethyl)urea | |

CAS RN |

25017-52-1 | |

| Record name | Urea, (beta-hydroxyphenethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025017521 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Hydroxy-2-phenylethyl)carbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60947881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3-Bis[3-(dimethylamino)propyl]urea](/img/structure/B1330001.png)